Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate
Overview
Description
Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 2-(methylthio)ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-(methylthio)ethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of piperidine with tert-butyl chloroformate in the presence of a base to form tert-butyl piperidin-4-ylcarbamate.
Step 2: Introduction of the 2-(methylthio)ethyl group through nucleophilic substitution using 2-(methylthio)ethylamine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, the compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl piperidin-4-ylcarbamate: Lacks the 2-(methylthio)ethyl group, making it less versatile in certain chemical reactions.
Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate: Similar structure but with different substituents, leading to variations in chemical properties and applications.
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Another piperidine derivative with distinct functional groups, used in different research contexts.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
tert-butyl N-[1-(2-methylsulfanylethyl)piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-13(2,3)17-12(16)14-11-5-7-15(8-6-11)9-10-18-4/h11H,5-10H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGURHYGPFGCILH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCSC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160827 | |
Record name | 1,1-Dimethylethyl N-[1-[2-(methylthio)ethyl]-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187159-98-3 | |
Record name | 1,1-Dimethylethyl N-[1-[2-(methylthio)ethyl]-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187159-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-[2-(methylthio)ethyl]-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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